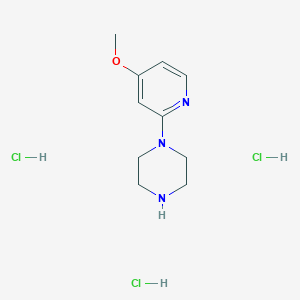

1-(4-Methoxypyridin-2-yl)piperazine trihydrochloride

Descripción

1-(4-Methoxypyridin-2-yl)piperazine trihydrochloride is a piperazine derivative featuring a 4-methoxy-substituted pyridine ring at the 2-position of the piperazine core, synthesized as a trihydrochloride salt. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating biological targets, particularly serotonin (5-HT) receptors . Trihydrochloride salts are commonly employed to improve aqueous solubility and stability, critical for pharmacokinetic optimization .

Propiedades

IUPAC Name |

1-(4-methoxypyridin-2-yl)piperazine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.3ClH/c1-14-9-2-3-12-10(8-9)13-6-4-11-5-7-13;;;/h2-3,8,11H,4-7H2,1H3;3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYRKGWNNURLMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)N2CCNCC2.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxypyridin-2-yl)piperazine trihydrochloride typically involves the following steps:

Formation of 4-Methoxypyridin-2-ylamine: This is achieved by reacting 4-methoxypyridine with an appropriate amine source under controlled conditions.

Piperazine Formation: The resulting 4-methoxypyridin-2-ylamine is then reacted with piperazine to form the desired compound.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the trihydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(4-Methoxypyridin-2-yl)piperazine trihydrochloride is scaled up using reactors and controlled environments to ensure purity and yield. The process involves continuous monitoring and optimization to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Methoxypyridin-2-yl)piperazine trihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents onto the pyridine or piperazine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Aplicaciones Científicas De Investigación

1-(4-Methoxypyridin-2-yl)piperazine trihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on various cellular processes.

Medicine: It has been investigated for its therapeutic potential in treating certain diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism by which 1-(4-Methoxypyridin-2-yl)piperazine trihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biological effects. The exact mechanism depends on the specific application and the biological system .

Comparación Con Compuestos Similares

Positional Isomers: Pyridine Substitution

- 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride (CAS 1707714-57-5) Structural Difference: Methoxy group at pyridine 3-position vs. 4-position. Pyridine 4-methoxy substitution may enhance steric accessibility compared to 3-methoxy . Applications: Both compounds serve as building blocks for bioactive molecules, but differential substitution could tailor selectivity for specific targets .

Aromatic Ring Variants

- 1-(2-Methoxyphenyl)piperazine Derivatives Structural Difference: Phenyl ring replaces pyridine, with methoxy at the 2-position. 2-Methoxy substitution on phenyl correlates with 5-HT1B receptor agonism, as seen in , whereas pyridine-based analogues may exhibit distinct receptor profiles . Biological Activity: 1-(2-Methoxyphenyl)piperazine derivatives show variable effects on sympathetic nerve discharge, unlike pyridinyl analogues, which may have more predictable interactions .

Halogenated Analogues

- 1-(3-Fluoropyridin-4-yl)piperazine Trihydrochloride (CAS 1707358-41-5)

- Structural Difference : Fluorine at pyridine 3-position vs. methoxy at 4-position.

- Impact : Fluorine’s electronegativity increases lipophilicity, enhancing blood-brain barrier penetration. Methoxy groups improve hydrogen-bonding capacity, favoring solubility .

- Applications : Fluorinated derivatives are prioritized in CNS-targeting drug development, while methoxy-substituted compounds may excel in peripheral targets .

Complex Derivatives

- ML267 (4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide)

- Structural Difference : Carbothioamide group replaces trihydrochloride salt.

- Impact : The carbothioamide enhances inhibitory activity against bacterial phosphopantetheinyl transferase, whereas the trihydrochloride form prioritizes solubility for in vivo studies .

- Applications : ML267 demonstrates antibacterial efficacy, while 1-(4-Methoxypyridin-2-yl)piperazine trihydrochloride may serve as a precursor for similar inhibitors .

Physical Properties

Receptor Selectivity

- 5-HT1A/1B Receptor Modulation :

- 1-(4-Methoxypyridin-2-yl)piperazine : Predicted to exhibit 5-HT1B selectivity due to pyridine’s electron-deficient ring, contrasting with phenyl-based analogues (e.g., 1-(m-trifluoromethylphenyl)piperazine, a 5-HT1B agonist) .

- 1-(2-Methoxyphenyl)piperazine : Acts as a 5-HT1B agonist with variable effects on locomotor activity, suggesting receptor subtype specificity influenced by aromatic system .

Pharmacological Effects

- Locomotor Activity : 1-(m-chlorophenyl)piperazine (m-CPP) suppresses ambulatory behavior via 5-HT1C/1B receptors, a trait shared by pyridinyl analogues but modulated by substituent electronics .

Actividad Biológica

1-(4-Methoxypyridin-2-yl)piperazine trihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the piperazine class, characterized by a piperazine ring substituted with a methoxypyridine moiety. This structural configuration is crucial for its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 292.66 g/mol |

| Solubility | Soluble in water due to trihydrochloride form |

The biological activity of 1-(4-Methoxypyridin-2-yl)piperazine trihydrochloride primarily involves its interaction with various receptors and enzymes. Notably, it has been investigated for its role as a ligand in receptor binding studies, particularly with G protein-coupled receptors (GPCRs). The compound's ability to modulate receptor activity suggests potential therapeutic applications in neuropharmacology and other fields.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperazine compounds can possess significant antibacterial properties, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. For instance, similar compounds have shown low minimum inhibitory concentrations (MICs) against these pathogens .

- Cytotoxic Effects : Some studies have indicated that piperazine derivatives can induce cell death in cancer cell lines through mechanisms such as necroptosis. This suggests that 1-(4-Methoxypyridin-2-yl)piperazine trihydrochloride may have potential as an anticancer agent .

- Neuropharmacological Effects : The compound's interaction with neurotransmitter receptors implies potential applications in treating mood disorders and other neurological conditions. Its affinity for serotonin and dopamine receptors may influence mood regulation and neurotransmission.

Case Studies and Research Findings

Several research studies have explored the biological activity of piperazine derivatives, providing insights into their pharmacological potential:

- Antibacterial Studies : A study demonstrated that piperazine derivatives exhibited potent antibacterial activity against Pseudomonas aeruginosa, with MIC values significantly lower than traditional antibiotics like norfloxacin .

- Cytotoxicity in Cancer Cells : Research on related compounds has shown their ability to induce apoptosis in leukemic cells via necroptotic pathways, suggesting a promising avenue for cancer therapy .

- Receptor Binding Studies : Investigations into the binding affinities of piperazine derivatives to various receptors have revealed their potential as modulators of neurotransmitter systems, which could lead to new treatments for psychiatric disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.